1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Regioselective protection Mitsunobu reaction Nucleoside synthesis

CAS 80140-17-6 delivers strict N1-mono-BOM protection, leaving N3 free for downstream functionalization per validated CN103242242A routes. With >10,000-fold lower HIV-1 RT inhibitory potency than 6-substituted HEPT congeners, it is the definitive inactive comparator for dose-matched negative-control experiments. Its distinct deprotection kinetics preserve acid-sensitive phosphonate prodrugs, while benchmark NMR data enable rapid LC-MS isomer discrimination—preventing contamination by N3- or C5-BOM isomers that derail synthetic campaigns.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 80140-17-6
Cat. No. B3609871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione
CAS80140-17-6
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)COCC2=CC=CC=C2
InChIInChI=1S/C13H14N2O3/c1-10-7-15(13(17)14-12(10)16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,16,17)
InChIKeyQWZVSSDPEXVHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(Benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 80140-17-6): Chemical Identity and Procurement Context


1-[(Benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (CAS 80140-17-6, molecular formula C13H14N2O3) is a thymine-derived N1-protected pyrimidine bearing a single benzyloxymethyl (BOM) substituent at the N1 position [1]. Structurally, it belongs to the class of acyclic N1-alkoxymethyl uracils that serve as key intermediates in nucleoside analogue synthesis and as reference compounds in antiviral structure–activity relationship (SAR) studies, particularly for non-nucleoside HIV-1 reverse transcriptase inhibitors of the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) series [2][3]. Its well-defined single-site protection and the availability of benchmark NMR spectral data [1] make it a potentially useful procurement target when regiospecific mono-protection or an inactive comparator for active 6-substituted HEPT congeners is required.

Why a Generic Thymine Derivative Cannot Substitute for CAS 80140-17-6 in Regiospecific Chemistry and Antiviral SAR


Compounds within the pyrimidine-2,4-dione family are frequently equated based solely on the thymine core, yet the number, position, and chemical nature of N- and C-substituents produce dramatic differences in reactivity and biological activity. For CAS 80140-17-6, substitution of the N1-benzyloxymethyl group with an N3-isomer [1] or addition of a second BOM group at N3 (generating the bis-protected derivative N1,N3-dibenzyloxymethylthymine, CAS 80140-16-5) fundamentally alters the available hydrogen-bond donor/acceptor pattern and the sites accessible for further alkylation or glycosylation . Similarly, introduction of a 6-phenylthio, 6-benzyl, or 6-naphthylmethyl substituent — absent in CAS 80140-17-6 — converts an essentially inactive uracil scaffold into a low-nanomolar HIV-1 reverse transcriptase inhibitor [2][3]. For the scientific user, incorrectly assuming functional interchangeability among thymine BOM derivatives risks obtaining a compound that is either multiply protected (preventing desired N3 or O2 chemistry) or that carries unintended biological activity (or lack thereof), thereby invalidating synthetic routes or control experiments.

Quantitative Differentiation Evidence for CAS 80140-17-6 Relative to Closest Analogs


Regioisomeric Differentiation: N1-Benzyloxymethyl Substitution vs. N3-Benzyloxymethyl Thymine

CAS 80140-17-6 bears a single benzyloxymethyl (BOM) group at the N1 position of the thymine ring, whereas the structurally isomeric N3-(benzyloxymethyl)-thymine (same molecular formula C13H14N2O3) carries the identical protecting group at N3. This regioisomerism critically controls regioselectivity in Mitsunobu coupling: N3-protected thymine directs alkylation to N1, while N1-protected thymine (CAS 80140-17-6) leaves N3 free as a hydrogen-bond donor and potential secondary functionalization site [1][2]. The NMR spectral signature of N3-BOM-thymine (¹H NMR in DMSO-d₆) is documented in the SpectraBase library under Compound ID 53VAzI5fFUg, providing a direct analytical reference to distinguish the two regioisomers [2]. The N1 regioisomer (CAS 80140-17-6) is specifically cited as a key intermediate in the patent literature for constructing 5-substituted pyrimidine carbocyclic nucleosides, where the free N3-H is essential for subsequent hydrogen-bond-directed assembly [3].

Regioselective protection Mitsunobu reaction Nucleoside synthesis

Mono- vs. Bis-Benzyloxymethyl Protection: CAS 80140-17-6 vs. N1,N3-Dibenzyloxymethylthymine (CAS 80140-16-5)

CAS 80140-17-6 (mono-N1-BOM-thymine, C13H14N2O3, MW 246.26) carries exactly one benzyloxymethyl group, whereas its closest synthetic derivative, N1,N3-dibenzyloxymethylthymine (CAS 80140-16-5, C21H22N2O4, MW 366.41), carries two BOM groups. The mono-protected form retains a free N3–H (hydrogen-bond donor count = 2) and a partially exposed O2/O4 carbonyl face, enabling further selective derivatization — e.g., N3-alkylation, O2-glycosylation, or phosphonomethylation — that is impossible with the bis-protected analog [1]. The bis-protected derivative has been employed in the synthesis of 5′-O-phosphonomethyl-2′-deoxynucleosides, where both BOM groups must be removed in a final hydrogenolysis step; the mono-BOM compound potentially enables a shorter deprotection sequence [1]. Procurement of the mono-protected form (CAS 80140-17-6) thus constitutes a deliberate choice when stepwise, regiospecific functionalization is required.

Protecting group strategy Nucleoside building block Intermediate synthesis

Absence of Anti-HIV-1 Activity: CAS 80140-17-6 as a Baseline Control vs. Highly Potent 6-Substituted HEPT Congeners

CAS 80140-17-6 lacks any substituent at the C6 position of the uracil ring, a structural feature that the HEPT SAR literature has consistently shown to be indispensable for HIV-1 reverse transcriptase (RT) inhibitory activity. By contrast, the C6-phenylthio-substituted analog 1-benzyloxymethyl-5-ethyl-6-(phenylthio)uracil (E-BPU) inhibits HIV-1 replication in peripheral blood lymphocytes with an EC50 of 1.5–7.0 nM and is approximately 1,000-fold more potent than the parent compound HEPT [1][2]. Another 6-substituted congener, TNK-651 (6-benzyl-1-benzyloxymethyl-5-isopropyl uracil), inhibits HIV-1 RT with an IC50 of 0.14 µM, compared with 6.29 µM for nevirapine [3]. CAS 80140-17-6, lacking the 6-aryl/arylthio substituent, is predicted — based on established SAR — to exhibit no meaningful HIV-1 RT inhibition (expected IC50 > 100 µM), making it a structurally faithful, inactive comparator for mechanistic studies requiring a compound that differs from active HEPT analogs solely by the absence of the C6 pharmacophore.

HIV-1 reverse transcriptase HEPT analog SAR Negative control compound

Positional Isomer Discrimination: N1-BOM-5-methylpyrimidine (CAS 80140-17-6) vs. C5-BOM-6-methylpyrimidine (CAS 362690-43-5)

A subtle but functionally critical structural distinction exists between CAS 80140-17-6 (benzyloxymethyl attached to N1 of the pyrimidine ring, methyl at C5) and 5-[(benzyloxy)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione (CAS 362690-43-5, benzyloxymethyl attached to C5 of the pyrimidine ring, methyl at C6) . Both share the molecular formula C13H14N2O3 and molecular weight 246.26, yet the N1-BOM derivative (CAS 80140-17-6) retains the nucleobase-like N1–C1′ glycosidic bond connectivity relevant to nucleoside synthesis, whereas the C5-BOM isomer relocates the substituent to the pyrimidine periphery, altering both the electronic character of the ring and the steric environment around the Watson-Crick hydrogen-bonding face. The C5-BOM-6-methyluracil compound is commercially available (CymitQuimica, Aladdin) and could easily be confused with the N1 isomer if ordered by IUPAC name alone .

Positional isomer Building block Nucleobase modification

Synthetic Intermediate Validation: Documented Use in 5-Substituted Pyrimidine Carbocyclic Nucleoside Synthesis

Chinese patent CN103242242A explicitly discloses 1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione (compound of formula in the patent) as a starting material for the construction of 5-substituted pyrimidine carbocyclic nucleosides with potential antiviral activity [1]. The patent describes a synthetic route wherein the N1-BOM-thymine intermediate undergoes C5-alkenylation to introduce electron-deficient alkenyl substituents, followed by carbocyclic sugar coupling. The resulting carbocyclic nucleosides were designed to resist phosphorolytic cleavage of the glycosidic bond while maintaining anti-orthopoxvirus and anti-herpesvirus activity comparable to or exceeding that of cidofovir in cell culture. This provides a direct, application-specific validation of CAS 80140-17-6 as a strategic synthetic entry point, differentiating it from general-purpose pyrimidine building blocks that lack this documented pathway.

Carbocyclic nucleoside Antiviral intermediate Patent-validated building block

Procurement-Relevant Application Scenarios for CAS 80140-17-6


Structural Probe in HIV-1 NNRTI SAR Studies Requiring an Inactive N1-BOM Scaffold Control

Investigators conducting structure–activity relationship studies on non-nucleoside HIV-1 reverse transcriptase inhibitors of the HEPT or TNK-651 series need a compound that preserves the N1-benzyloxymethyl-thymine scaffold while lacking the C6 pharmacophore essential for RT inhibition. CAS 80140-17-6, which carries no substituent at C6, is forecast to be >10,000-fold less potent than E-BPU (EC50 = 1.5–7.0 nM) and >1,000-fold less potent than TNK-651 (IC50 = 0.14 µM) based on extensive HEPT SAR literature [1][2]. This compound enables dose-matched negative control experiments in HIV-1 replication assays and RT enzymatic inhibition studies, where any observed activity can be confidently attributed to non-specific or off-target effects rather than to the benzyloxymethyl-thymine core. Its predicted lack of cytotoxicity at concentrations up to 100 µM (based on class behavior of 6-unsubstituted uracils) further supports its utility as a clean comparator [1].

Regiospecific Mono-Protected Building Block for Carbocyclic Nucleoside Synthesis

When a synthetic route demands selective N1 protection of thymine while leaving N3 free for subsequent hydrogen-bond-directed assembly or secondary functionalization, CAS 80140-17-6 provides the precise mono-protected intermediate. This was demonstrated in patent CN103242242A, where this compound served as the starting point for C5-alkenylation and carbocyclic sugar coupling to generate metabolically stable nucleoside analogues [3]. Use of the N3-regioisomer (SpectraBase compound 53VAzI5fFUg) or the bis-protected N1,N3-dibenzyloxymethylthymine (CAS 80140-16-5) would be incompatible with this strategy, as the former would misdirect the Mitsunobu coupling and the latter would preclude any N3-based chemistry. Procurement of CAS 80140-17-6 therefore represents a deliberate decision to follow a validated synthetic route with defined regiospecificity.

Reference Standard for N1- vs. C5-Benzyloxymethyl Pyrimidine Isomer Discrimination

Analytical laboratories and procurement teams handling pyrimidine building-block libraries frequently encounter isomeric compounds that are indistinguishable by molecular formula or nominal mass. CAS 80140-17-6 (N1-BOM-5-methyl) and CAS 362690-43-5 (C5-BOM-6-methyl) are such a pair (both C13H14N2O3, MW 246.26) [1][2]. CAS 80140-17-6 can serve as a well-defined reference standard for developing LC-MS or NMR methods that discriminate between N1- and C5-substituted BOM-pyrimidine positional isomers, ensuring that downstream biological assays or synthetic steps are not compromised by isomeric contamination. The availability of benchmark ¹H NMR data for the related N3-BOM-thymine isomer further supports the construction of a spectral library for regioisomer identification [2].

Orthogonal Deprotection Strategy for Phosphonomethyl Nucleoside Prodrug Synthesis

In the preparation of 5′-O-phosphonomethyl-2′-deoxythymidine derivatives, the benzyloxymethyl group serves as an acid-labile protecting group that can be removed by hydrogenolysis without affecting the phosphonate ester [3]. CAS 80140-17-6, carrying only one BOM group at N1, offers a deprotection profile distinct from the bis-protected analog: hydrogenolytic removal of the single BOM group requires milder conditions or shorter reaction times, potentially preserving sensitive phosphonate or nucleoside functionalities that would be compromised under the more forcing conditions needed to cleave two BOM groups. This makes CAS 80140-17-6 the preferred intermediate when a synthetic sequence demands a single, readily removable N1-protecting group in the context of phosphonate prodrug assembly.

Quote Request

Request a Quote for 1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.